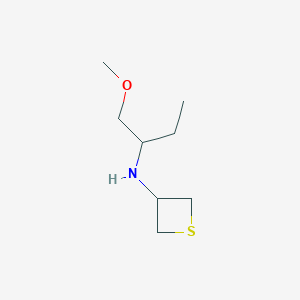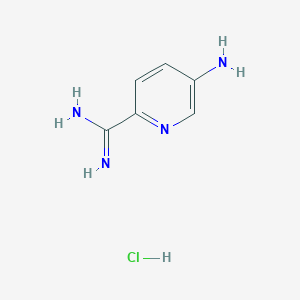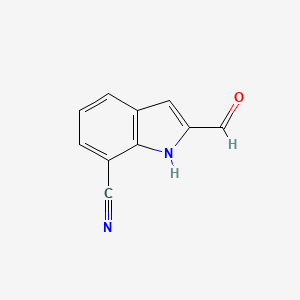
2-Formyl-1H-indole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of a formyl group at the second position and a carbonitrile group at the seventh position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1H-indole-7-carbonitrile typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the second position of the indole ring. This reaction involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Carboxy-1H-indole-7-carbonitrile.
Reduction: 2-Hydroxymethyl-1H-indole-7-carbonitrile.
Substitution: 2-Formyl-1H-indole-7-carboxamide or 2-Formyl-1H-indole-7-carboxylate.
Scientific Research Applications
2-Formyl-1H-indole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbonitrile group can act as an electrophilic site, facilitating reactions with nucleophiles in biological systems. These interactions can modulate various cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the third position.
2-Formyl-1H-indole-5-carbonitrile: Similar structure but with the carbonitrile group at the fifth position.
3-Formyl-1H-indole-7-carbonitrile: Similar structure but with the formyl group at the third position.
Uniqueness
2-Formyl-1H-indole-7-carbonitrile is unique due to the specific positioning of the formyl and carbonitrile groups on the indole ring. This unique arrangement can influence its reactivity and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-formyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(6-13)12-10(7)8/h1-4,6,12H |
InChI Key |
AYINIWNGXJCFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


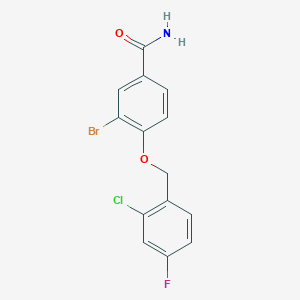
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)

![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)
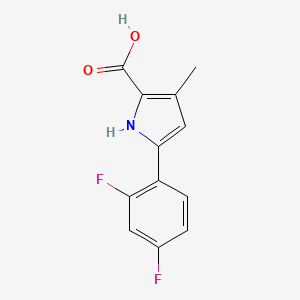
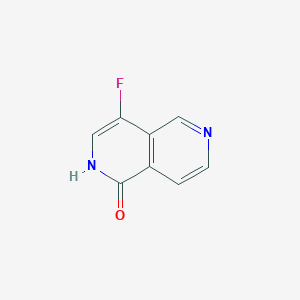
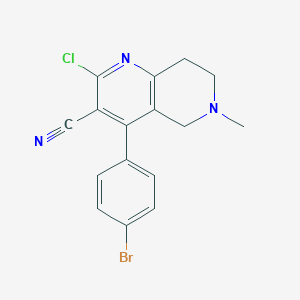
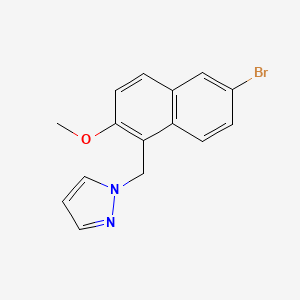
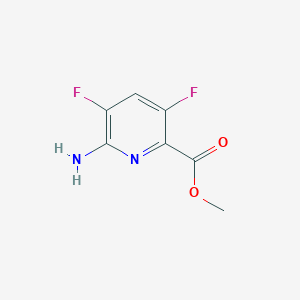
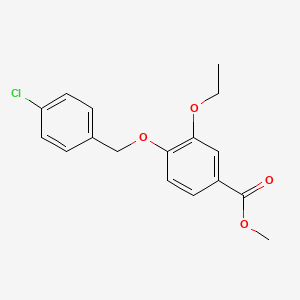
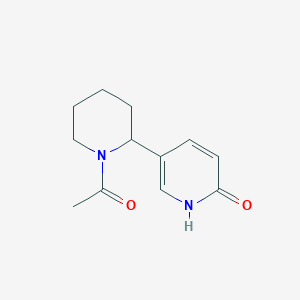
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
